

# 12-Bromododecanoic acid SN2 nucleophilic substitution reactions

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## Compound Focus: 12-Bromododecanoic Acid

CAS No.: 73367-80-3

Cat. No.: S577883

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## Chemical Profile and Applications of 12-Bromododecanoic Acid

**12-Bromododecanoic acid** is a versatile bifunctional building block in organic synthesis. Its molecular structure features a carboxylic acid head and a long alkyl chain terminated with a bromine atom, enabling diverse chemical transformations at both ends [1].

### Summary of Key Properties [1]:

- **CAS Number:** 73367-80-3
- **Molecular Formula:** C<sub>12</sub>H<sub>23</sub>BrO<sub>2</sub>
- **Molecular Weight:** 279.218 g/mol
- **Appearance:** Off-white powder
- **Typical Purity:** ≥ 97%
- **Storage:** Store at room temperature, protected from light.

### Primary Synthetic Applications:

- **Organic Synthesis Intermediate:** Used to introduce esters and amides at the carboxylic acid position and perform nucleophilic substitution (SN2) reactions at the bromine position to construct more complex molecular structures. It is widely used in the development of surfactants, functional materials, and pharmaceutical intermediates [1].

- **Polymer Modifier / Grafting Initiator:** Can be used to synthesize polymers with specific terminal functional groups, such as controlling polymerization reactions by bromine-initiated atom transfer radical polymerization (ATRP). The carboxylic acid part can be used to graft onto the polymer backbone or further react to form ester and amide bonds [1].

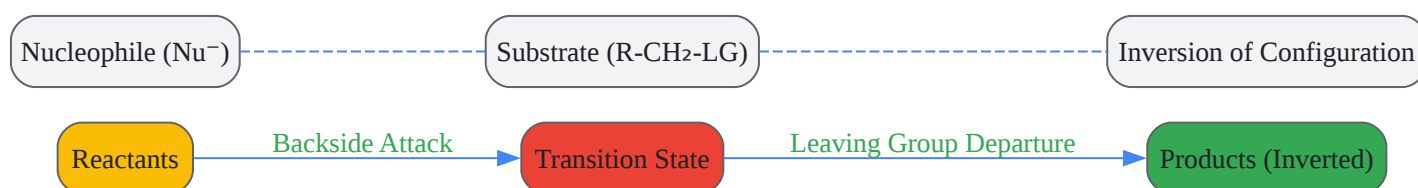
## The SN2 Reaction Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a fundamental reaction where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group. This reaction is concerted, meaning bond formation and bond breaking happen in a single step [2].

Key characteristics of the SN2 mechanism include [2]:

- **Inversion of Configuration:** The reaction proceeds via a backside attack, leading to a Walden inversion at the chiral carbon center.
- **Second-Order Kinetics:** The reaction rate depends on the concentration of both the substrate and the nucleophile.
- **Substrate Reactivity:** The reaction rate is fastest for methyl and primary alkyl halides, slower for secondary, and virtually non-existent for tertiary alkyl halides due to steric hindrance.

The diagram below illustrates the concerted backside attack mechanism of the SN2 reaction.



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## Application Note 1: Synthesis of a Functionalized Surfactant

This protocol details the synthesis of a thiol-functionalized surfactant, a valuable precursor for creating self-assembled monolayers or for immobilization onto metal surfaces and nanoparticles via "thiol-ene" click

chemistry [3].

**Reaction Scheme:** **12-Bromododecanoic acid** + Sodium Sulfide ( $\text{Na}_2\text{S}$ )  $\rightarrow$  12-Mercaptododecanoic acid

#### Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve **12-bromododecanoic acid** (2.79 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
- **Nucleophile Addition:** Add sodium sulfide ( $\text{Na}_2\text{S}$ , 1.56 g, 20.0 mmol, 2.0 equiv) to the solution.
- **Heating and Stirring:** Fit the flask with a reflux condenser and heat the reaction mixture to 70°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.
- **Work-up:** After completion, cool the mixture to room temperature. Acidify carefully to pH ~2-3 using dilute hydrochloric acid (1M HCl). A white precipitate should form.
- **Purification:** Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and dry under high vacuum to yield 12-mercaptododecanoic acid as a white solid.
- **Analysis:** Confirm the product identity and purity by  $^1\text{H}$  NMR and HPLC [1].

## Application Note 2: Isocyanide $\text{S}_{\text{N}}2$ Reaction for Amide Synthesis

This novel method utilizes isocyanides as nucleophiles in an  $\text{S}_{\text{N}}2$  reaction with alkyl halides, followed by hydrolysis to form highly substituted secondary amides. This approach is an excellent alternative to classical amide coupling reactions [4].

**Reaction Scheme:** **12-Bromododecanoic acid** + Isocyanide  $\rightarrow$  Nitrilium Ion Intermediate  $\rightarrow$  Secondary Amide (after hydrolysis)

#### Detailed Protocol:

- **Reaction Setup:** Charge a microwave vial with **12-bromododecanoic acid** (1.40 g, 5.0 mmol), the desired isocyanide (e.g., 1.1 equiv, 5.5 mmol), and potassium carbonate ( $\text{K}_2\text{CO}_3$ , 1.38 g, 10.0 mmol, 2.0 equiv).
- **Additives and Solvent:** Add potassium iodide (KI, 20 mol%, 0.17 g, 1.0 mmol) as a catalyst and water (0.09 mL, 5.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
- **Heating:** Seal the vial and heat the reaction mixture using microwave irradiation at 105°C for 3 hours.
- **Work-up:** After cooling, dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water and brine.

- **Purification:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
- **Analysis:** Characterize the final secondary amide by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and MS [4].

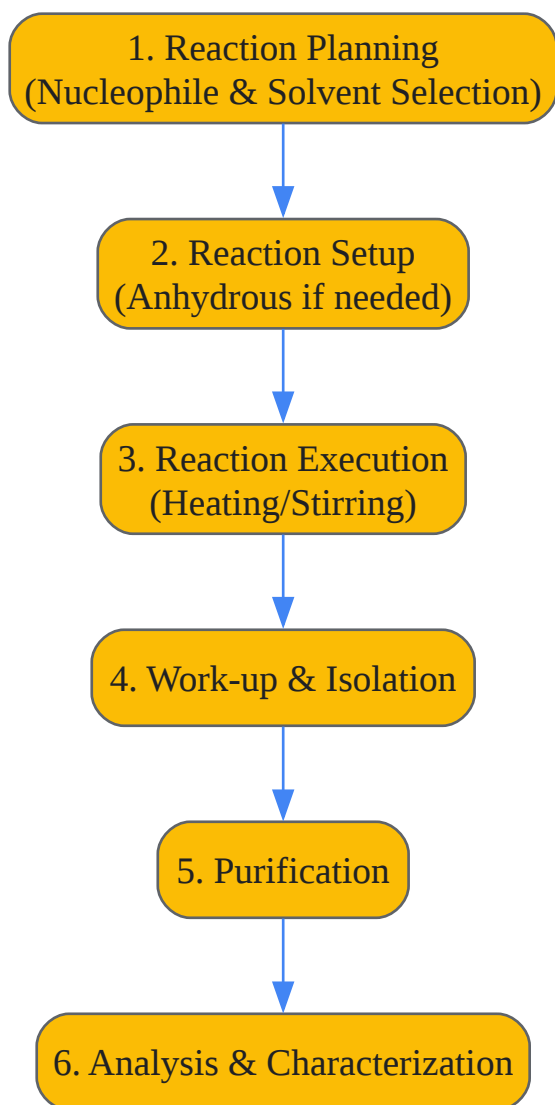
## Comparative Data of Nucleophilic Reactions

The table below summarizes the quantitative data and conditions for the two application protocols.

Application	Nucleophile	Key Reaction Conditions	Typical Yield Range	Key Product / Application
Functionalized Surfactant [1] [3]	Sodium Sulfide ( $\text{Na}_2\text{S}$ )	70°C, 12 h, Ethanol/Water	Not specified in sources	12-Mercaptododecanoic acid / Surface modification
Amide Synthesis [4]	Isocyanide (R-NC)	105°C, 3 h, Microwaves, $\text{K}_2\text{CO}_3$ , KI, $\text{CH}_3\text{CN}$	Good to excellent (broad scope demonstrated)	Secondary Amide / Pharmaceutical intermediates

## Experimental Workflow and Troubleshooting

The following workflow outlines the general process for planning and executing an  $\text{S}_{\text{N}}2$  reaction with **12-bromododecanoic acid**, from initial setup to final analysis.



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#### Common Challenges and Solutions:

- **Low Yield:** Ensure the reaction is moisture-free to prevent hydrolysis of the alkyl bromide. Use freshly purified nucleophiles. For less reactive nucleophiles, consider using the corresponding iodide (e.g., by Finkelstein reaction) or adding a catalytic amount of KI to convert the bromide in situ to the more reactive iodide [4].
- **Side Reactions:** If the nucleophile is also a strong base, elimination (E2) may compete with substitution (SN2). Using milder conditions and less basic nucleophiles can favor the desired SN2 pathway [2].
- **Handling 12-Bromododecanoic Acid:** This compound is an off-white powder with a shelf life of 2 years. It should be stored at room temperature and protected from light to maintain stability [1].

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